molecular formula C19H15ClFN3O2 B2876967 [2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl]-(4-fluorophenyl)methanone CAS No. 1795395-94-6

[2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl]-(4-fluorophenyl)methanone

Cat. No.: B2876967
CAS No.: 1795395-94-6
M. Wt: 371.8
InChI Key: OHQKGQRCDGGTKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[2-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl]-(4-fluorophenyl)methanone is a synthetic small molecule featuring a 1,2,4-oxadiazole heterocycle, a pyrrolidine ring, and a fluorophenyl methanone group. This specific structure is of significant interest in medicinal chemistry and neuroscience research. Compounds with analogous structures, particularly those containing the 1,2,4-oxadiazole moiety, have been identified as potent and selective positive allosteric modulators (PAMs) of the metabotropic glutamate receptor subtype 5 (mGlu5) . As a research chemical, its value lies in the study of glutamate receptor function, which is a critical target for investigating novel therapeutic approaches for central nervous system disorders. Preclinical studies on structurally similar mGlu5 PAMs have demonstrated potential antipsychotic-like and procognitive activities, such as reducing psychostimulant-induced locomotor activity and enhancing performance in cognitive models like novel object recognition tasks . Furthermore, researchers utilize such compounds to investigate intracellular signaling pathways, including the phosphorylation of extracellular signal-regulated kinase (ERK) and cAMP-responsive element-binding protein (CREB) in brain regions like the hippocampus and prefrontal cortex . It is important for researchers to be aware that certain chemical compounds can induce phospholipidosis, a form of lysosomal storage disorder, and that inhibition of lysosomal phospholipase A2 (PLA2G15) is a recognized mechanism for this drug-induced toxicity . This product is intended for research purposes only in a controlled laboratory environment and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

[2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl]-(4-fluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClFN3O2/c20-15-5-2-1-4-14(15)17-22-18(26-23-17)16-6-3-11-24(16)19(25)12-7-9-13(21)10-8-12/h1-2,4-5,7-10,16H,3,6,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHQKGQRCDGGTKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C2=CC=C(C=C2)F)C3=NC(=NO3)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl]-(4-fluorophenyl)methanone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the 1,2,4-oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the pyrrolidine ring: This step involves the reaction of the oxadiazole intermediate with a suitable pyrrolidine derivative, often through nucleophilic substitution or addition reactions.

    Substitution with phenyl groups:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

[2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl]-(4-fluorophenyl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings or the oxadiazole ring, leading to the formation of various substituted products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

[2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl]-(4-fluorophenyl)methanone has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl]-(4-fluorophenyl)methanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to enzymes or receptors: Modulating their activity.

    Interfering with cellular processes: Such as DNA replication or protein synthesis.

    Inducing oxidative stress: Leading to cell damage or death.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound is compared to (4-Chlorophenyl){3-[4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl]-1-pyrrolidinyl}methanone (), a structurally related analogue. Key differences include:

Feature Target Compound Compound
Phenyl Substituent 4-Fluorophenyl (electron-withdrawing) 4-Chlorophenyl (moderately electron-withdrawing)
Oxadiazole Substituent None 3-Methyl group (steric bulk)
Additional Ring System None 1H-1,2,3-Triazole (hydrogen-bonding capability)
Linker Group Direct pyrrolidine-oxadiazole linkage Triazole-oxadiazole-pyrrolidine linkage
Key Observations:
  • Steric Effects : The 3-methyl group on the oxadiazole ring in the compound introduces steric hindrance, which may reduce conformational flexibility but improve metabolic stability.

Physicochemical Properties (Theoretical Analysis)

Property Target Compound (Predicted) Compound (Predicted)
Molecular Weight ~387.8 g/mol ~444.3 g/mol
logP (Lipophilicity) ~3.2 (higher due to F) ~2.8 (lower due to Cl and triazole)
PSA (Polar Surface Area) ~65 Ų ~95 Ų (higher due to triazole)
  • The target compound’s lower molecular weight and higher logP suggest better membrane permeability, favoring CNS penetration.
  • The compound’s higher polar surface area (PSA) due to the triazole may improve aqueous solubility but reduce blood-brain barrier penetration.

Biological Activity

The compound [2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl]-(4-fluorophenyl)methanone is a notable member of the oxadiazole class, which has garnered attention for its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on recent research findings.

The synthesis of this compound typically involves the cyclization of appropriate precursors to form the oxadiazole ring, followed by substitution reactions to introduce the chlorophenyl and fluorophenyl groups. The final product is characterized by a pyrrolidine moiety that enhances its biological activity.

Synthetic Route

  • Formation of Oxadiazole Ring : This is achieved through cyclization reactions involving hydrazides and carboxylic acid derivatives.
  • Substitution Reactions : The introduction of chlorophenyl and fluorophenyl groups occurs via nucleophilic substitution.
  • Final Acylation : The compound is completed by forming the methanone linkage through acylation reactions.

Biological Activity

The biological activity of the compound has been extensively studied, particularly in relation to anticancer properties. It exhibits significant cytotoxic effects against various cancer cell lines.

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets, including enzymes and receptors. These interactions can lead to inhibition or activation of critical biological pathways that are often dysregulated in cancer.

Anticancer Activity

Recent studies have highlighted the compound's effectiveness against several cancer types. For instance:

  • Cytotoxicity Assays : The compound demonstrated IC50 values ranging from 0.67 µM to 0.87 µM against prostate (PC-3), colon (HCT-116), and renal (ACHN) cancer cell lines, indicating potent anticancer activity .
  • Growth Inhibition : In a study evaluating various derivatives, compounds similar to this one showed significant growth inhibition percentages against leukemia and breast cancer cell lines, reinforcing its potential as an anticancer agent .

Comparative Efficacy

A comparative analysis with other oxadiazole derivatives indicates that this compound exhibits superior activity due to its unique structural features. For example:

CompoundIC50 (µM)Cancer Type
Compound A0.67Prostate
Compound B0.80Colon
Compound C0.87Renal

Case Studies

  • Study on Anticancer Activity : A detailed investigation into various oxadiazole derivatives revealed that those with similar structural characteristics to our compound exhibited promising cytotoxicity against multiple cancer cell lines, suggesting a potential for broad-spectrum anticancer applications .
  • Mechanism-Based Approaches : Research into mechanism-based approaches for drug design has identified oxadiazoles as effective inhibitors of critical enzymes involved in cancer progression, such as histone deacetylases (HDACs) and carbonic anhydrases (CAs) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.